Butopamine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butopamine-d4 Hydrochloride is a deuterium-labeled compound, specifically a labeled R,R-stereoisomer of Ractopamine Hydrochloride. It is used as a β-adrenergic receptor agonist and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butopamine-d4 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of ButopamineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound requires strict control of reaction parameters to ensure high purity and yield. The process involves large-scale synthesis using deuterated starting materials and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butopamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include deuterated analogs of the parent compound and various substituted derivatives.
Scientific Research Applications
Butopamine-d4 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects on β-adrenergic receptors.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control.
Mechanism of Action
Butopamine-d4 Hydrochloride acts as a β-adrenergic receptor agonist. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including increased heart rate and bronchodilation.
Comparison with Similar Compounds
Similar Compounds
Ractopamine Hydrochloride: The non-deuterated analog of Butopamine-d4 Hydrochloride.
Clenbuterol Hydrochloride: Another β-adrenergic receptor agonist with similar applications.
Salbutamol Sulfate: A β-adrenergic receptor agonist used in the treatment of asthma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium labeling allows for precise tracking of the compound in biological systems and provides valuable insights into its metabolic pathways.
Properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,18-22H,2-3,12H2,1H3;1H/t13-,18+;/m1./s1/i4D,5D,8D,9D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGSLSLUFMZUMK-XRCGHFALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC[C@@H](C)NC[C@@H](C2=CC=C(C=C2)O)O)[2H])[2H])O)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.